Fmoc-L-2-indanylglycine
Description
Fmoc-L-2-indanylglycine is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative used primarily in solid-phase peptide synthesis (SPPS). The Fmoc group provides temporary protection for the α-amino group during peptide chain assembly, enabling selective deprotection under mild basic conditions (e.g., piperidine). The indanyl side chain confers rigidity and hydrophobicity, making it valuable for designing peptides with specific conformational or stability requirements .
Properties
IUPAC Name |
(2S)-2-(2,3-dihydro-1H-inden-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24(18-13-16-7-1-2-8-17(16)14-18)27-26(30)31-15-23-21-11-5-3-9-19(21)20-10-4-6-12-22(20)23/h1-12,18,23-24H,13-15H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYYQWWELYJSEB-DEOSSOPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)C(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(CC2=CC=CC=C21)[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660674 | |
| Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205526-39-2 | |
| Record name | (αS)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]-2,3-dihydro-1H-indene-2-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=205526-39-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-(2,3-Dihydro-1H-inden-2-yl)({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fmoc-(2-indanyl)-L-glycine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alternative Methods: Another method involves using 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide.
Industrial Production Methods: Industrial production of Fmoc-L-2-indanylglycine typically involves large-scale synthesis using the methods mentioned above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the efficient introduction of the Fmoc group and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation and Reduction: Fmoc-L-2-indanylglycine can undergo oxidation and reduction reactions, although these are less common due to the stability of the Fmoc group.
Common Reagents and Conditions:
Major Products Formed:
Scientific Research Applications
Overview
Fmoc-L-2-indanylglycine is a derivative of glycine, featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group. This compound is significant in various scientific fields, particularly in peptide synthesis, drug development, and bioconjugation. Its unique properties allow for the protection of amino groups during chemical reactions, making it a versatile tool in organic synthesis.
Peptide Synthesis
This compound is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during the synthesis process, allowing for the construction of complex peptide structures. The removal of the Fmoc group is achieved under basic conditions, facilitating further reactions and modifications .
Drug Development
The compound plays a crucial role in developing peptide-based drugs and therapeutic agents. Its stability and ease of deprotection make it suitable for synthesizing novel therapeutics that target specific receptors or enzymes. For instance, analogues of vasopressin modified with this compound have shown potential as selective antagonists with significant biological activity .
Bioconjugation
In bioconjugation techniques, this compound facilitates the attachment of biomolecules to surfaces or other compounds. This application is essential for creating targeted drug delivery systems and enhancing the efficacy of therapeutic agents through improved localization and reduced side effects .
Research in Neuroscience
This compound is explored for its potential role in modulating neurotransmitter systems. Studies have indicated its effectiveness in influencing neuropharmacological pathways, making it a candidate for research related to neurological disorders .
Protein Engineering
The compound's application in protein engineering allows scientists to modify protein structures to enhance their stability and functionality. This modification can lead to improved performance in various biotechnological applications, including enzyme design and therapeutic protein development .
Case Study 1: Vasopressin Analogues
Research involving vasopressin analogues modified with α-2-indanylglycine has demonstrated that even a single modification at position 2 can yield potent antioxytocic agents. These analogues showed selective binding to oxytocin receptors, highlighting the importance of structural modifications in drug design .
Case Study 2: Inhibition of Transthyretin Aggregation
This compound has been employed in studies aimed at inhibiting transthyretin aggregation, which is linked to amyloid diseases. Peptide inhibitors designed from this compound were shown to bind effectively to transthyretin, preventing its aggregation and associated cytotoxicity .
Mechanism of Action
The mechanism by which Fmoc-L-2-indanylglycine exerts its effects is primarily through its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The Fmoc group can be removed under basic conditions, allowing the free amine to participate in further reactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares Fmoc-L-2-indanylglycine with five analogous compounds based on molecular features, side-chain topology, and applications:
Key Comparative Insights
- The fluorophenyl group in Fmoc-2-fluoro-dl-phenylglycine alters electronic properties, influencing peptide-receptor binding affinity in fluorinated drug candidates .
Hydrophobicity and Solubility :
Functional Versatility :
Biological Activity
Fmoc-L-2-indanylglycine (Fmoc-Igl) is a non-canonical amino acid that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and protein design. This compound is known for its ability to modulate various biological processes, including its role as a selective antagonist in neurohypophyseal hormone activity and its implications in amyloid aggregation inhibition.
This compound is characterized by the following chemical structure:
- Molecular Formula : C26H23NO4
- Molecular Weight : 425.47 g/mol
Biological Activity Overview
The biological activities of Fmoc-Igl can be categorized into several key areas:
-
Neuropharmacological Effects :
- Fmoc-Igl and its derivatives have been shown to exhibit selective antagonistic properties towards oxytocin receptors. In a study by Kwiatkowska et al., it was reported that modifications at position 2 of arginine vasopressin (AVP) with Igl resulted in potent antioxytocic agents, demonstrating its potential in modulating neuropeptide signaling pathways .
-
Amyloid Aggregation Inhibition :
- Recent research highlights the role of Fmoc-Igl in inhibiting transthyretin (TTR) aggregation, which is relevant in conditions such as amyloidosis. A patent indicated that Fmoc-Igl binds specifically to TTR, preventing its aggregation and thereby offering therapeutic potential for amyloid-related diseases .
-
Cytotoxicity and Anticancer Activity :
- Investigations into the cytotoxic properties of Fmoc-Igl analogs have revealed their efficacy against various cancer cell lines. For instance, studies on peptaibol analogues incorporating Fmoc-Igl showed enhanced antiproliferative activity, suggesting that structural modifications can significantly influence bioactivity .
Table 1: Summary of Biological Activities of this compound
Neuropharmacological Studies
In a pharmacological study, it was found that Fmoc-Igl acts as a potent antagonist for oxytocin receptors (OTR), which are implicated in various physiological processes including social behavior and stress response. The modification of AVP with Igl led to the development of compounds that selectively inhibit OTR without affecting vasopressin receptor subtypes V1A and V2, highlighting the specificity of Fmoc-Igl derivatives .
Amyloid Aggregation Studies
The inhibition of TTR aggregation by Fmoc-Igl was demonstrated through absorbance assays measuring the aggregation rate in the presence of the compound. The results indicated a significant reduction in amyloid fibril formation, suggesting that Fmoc-Igl could serve as a lead compound for further development in treating amyloid-related diseases .
Anticancer Activity
Research on the cytotoxic effects of Fmoc-Igl analogs revealed promising results against breast cancer cell lines. The analogs were evaluated using IC50 assays, showing varying degrees of potency based on structural modifications. Notably, compounds with increased hydrophobicity displayed enhanced cytotoxicity, indicating that the physicochemical properties of these analogs play a crucial role in their biological activity .
Q & A
Q. What are the recommended synthetic protocols for Fmoc-L-2-indanylglycine in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : this compound is typically incorporated into peptide chains using carbodiimide-based coupling reagents such as Ethyldiaminopropylcarbodiimidhydrochlorid (EDC) with 1-hydroxybenzotriazole (HOBt) as an activator. The reaction is conducted under inert conditions (e.g., nitrogen atmosphere) at 0°C to minimize racemization. Post-coupling, the resin is washed with dimethylformamide (DMF) and dichloromethane (DCM) to remove unreacted reagents. Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, followed by thorough rinsing .
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis and oxidative degradation. Desiccants should be included to avoid moisture absorption, which can lead to Fmoc group cleavage. Prior to use, equilibrate the reagent to room temperature under dry conditions to minimize condensation .
Q. What analytical techniques are essential for characterizing this compound purity and structural integrity?
- Methodological Answer :
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) to assess purity (≥95% acceptance).
- NMR : ¹H-NMR in deuterated DMSO or CDCl₃ confirms the presence of indanyl protons (δ 6.8–7.2 ppm) and Fmoc aromatic signals (δ 7.3–7.8 ppm).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected [M+H]⁺ ~434.5 g/mol) .
Advanced Questions
Q. How can researchers resolve contradictions between X-ray diffraction data and fiber phase analysis in structural studies of Fmoc-protected amino acids?
- Methodological Answer : Structural discrepancies arise when crystalline packing (e.g., π-π stacking of Fmoc groups) differs from fibrillar arrangements in hydrogels. To resolve this:
Perform fiber X-ray diffraction to compare d-spacing with single-crystal data.
Use molecular dynamics simulations to model gel-phase hydrogen bonding patterns.
Validate via FT-IR spectroscopy to identify β-sheet signatures (amide I band ~1630 cm⁻¹) in gels, which may not align with crystalline conformations .
Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?
- Methodological Answer :
- Low-temperature coupling : Conduct reactions at 0–4°C to reduce base-catalyzed racemization.
- Activation with OxymaPure : Replace HOBt with OxymaPure (ethyl cyanoglyoxylate-2-oxime), which lowers pH and minimizes side reactions.
- Post-synthesis analysis : Use chiral HPLC (e.g., Chirobiotic T column) to detect D/L enantiomers. Acceptable racemization levels are <1% for most applications .
Q. How does the indanyl group influence peptide conformation and interactions with biological targets?
- Methodological Answer : The indanyl moiety enhances hydrophobic interactions and restricts backbone flexibility, promoting α-helix or β-sheet stabilization. To study this:
Perform circular dichroism (CD) to quantify secondary structure changes.
Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities with receptors (e.g., GPCRs).
Compare with control peptides lacking the indanyl group to isolate its effects on bioactivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
